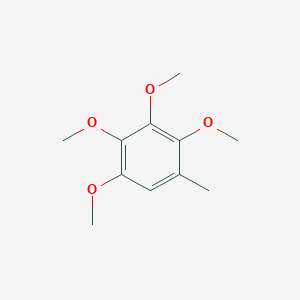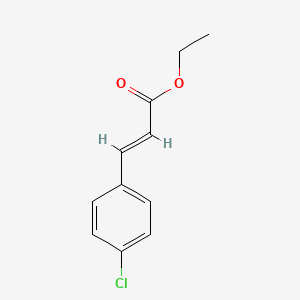
Ethyl 4-chlorocinnamate
Overview
Description
Ethyl 4-chlorocinnamate: is an organic compound with the molecular formula C11H11ClO2 . It is an ester derived from 4-chlorocinnamic acid and ethanol. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
Ethyl 4-chlorocinnamate is a synthetic compound that has been studied for its antimicrobial potential . The primary targets of this compound are pathogenic fungi and bacteria . These microorganisms are responsible for various infectious diseases, and the resistance they have developed to existing drugs has made the search for new bioactive compounds a priority .
Mode of Action
The mode of action of this compound involves direct interaction with its targets. In the case of fungi, this compound interacts with ergosterol, a component of the fungal plasma membrane, and the cell wall . This interaction disrupts the integrity of the fungal cell, leading to its death .
Biochemical Pathways
It is known that the compound’s interaction with ergosterol disrupts the normal functioning of the fungal cell membrane . This disruption likely affects multiple biochemical pathways within the cell, leading to cell death .
Pharmacokinetics
The compound’s molecular weight (210657 Da ) suggests that it may be well-absorbed and distributed in the body
Result of Action
The result of this compound’s action is the death of pathogenic fungi and bacteria . By disrupting the integrity of the fungal cell membrane and wall, this compound causes the cells to die . This antimicrobial activity makes this compound a potential candidate for the development of new antimicrobial drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s efficacy may be affected by the presence of other substances in the environment, such as other antimicrobial agents . Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of this compound
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 210.66
Cellular Effects
Some studies suggest that derivatives of 4-chlorocinnamic acid, such as Ethyl 4-chlorocinnamate, may have antimicrobial activity
Molecular Mechanism
It is known that the compound can participate in the Wittig reaction, a chemical reaction used to synthesize alkenes from aldehydes or ketones
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 136-137 °C and a melting point of 49-51 °C
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Ethyl 4-chlorocinnamate can be synthesized through the esterification of 4-chlorocinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrially, the synthesis of this compound may involve continuous flow processes where the reactants are passed through a reactor containing the catalyst.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 4-chlorocinnamate can undergo oxidation reactions to form 4-chlorocinnamic acid or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of ethyl 4-chlorohydrocinnamate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: 4-chlorocinnamic acid.
Reduction: Ethyl 4-chlorohydrocinnamate.
Substitution: Various substituted cinnamate esters depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Ethyl 4-chlorocinnamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- It has been studied for its potential antimicrobial properties, showing activity against certain pathogenic fungi and bacteria .
Medicine:
Industry:
Comparison with Similar Compounds
Ethyl cinnamate: Similar structure but lacks the chlorine substituent.
Methyl 4-chlorocinnamate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-chlorocinnamic acid: The parent acid of this compound.
Uniqueness:
- The presence of the chlorine atom in this compound enhances its reactivity and potential biological activity compared to ethyl cinnamate.
- The ethyl ester group provides different solubility and volatility properties compared to mthis compound .
Properties
IUPAC Name |
ethyl (E)-3-(4-chlorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZFMMSRIDAQIB-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032094 | |
| Record name | Ethyl 4-chlorocinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24393-52-0, 6048-06-2 | |
| Record name | Ethyl (2E)-3-(4-chlorophenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006048062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-chlorocinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (E)-3-(4-Chlorophenyl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
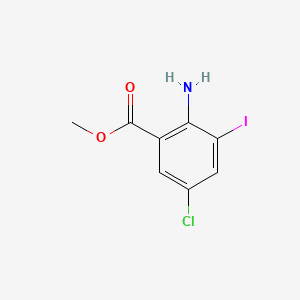
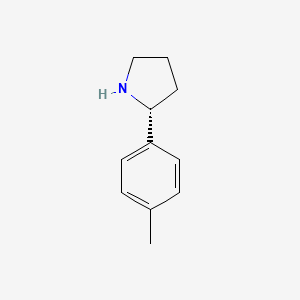
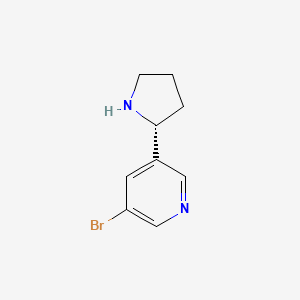
![3-[4-(Dimethylamino)phenyl]propanoic acid](/img/structure/B1588401.png)
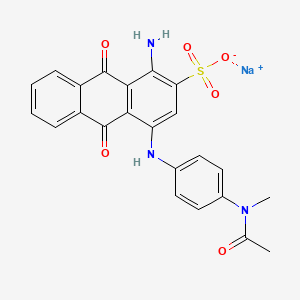
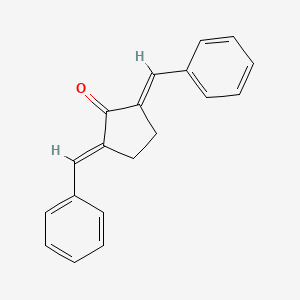
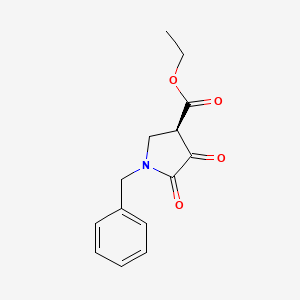

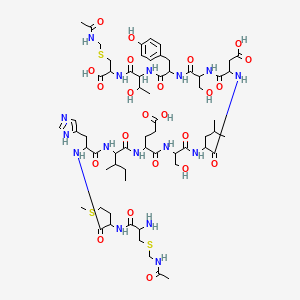
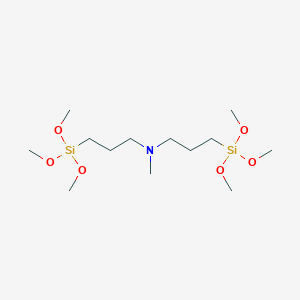
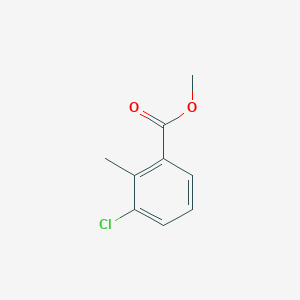
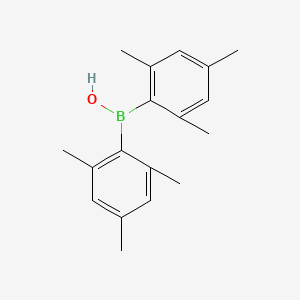
![5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1588416.png)
